An In-depth Technical Guide to 1-Boc-5-methyl-3-piperidinone: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-Boc-5-methyl-3-piperidinone: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, making it a focal point of drug design and development. This guide provides a comprehensive technical overview of a specific, yet increasingly important, derivative: 1-Boc-5-methyl-3-piperidinone. We will delve into its chemical identity, physicochemical properties, synthesis, and potential applications, offering a valuable resource for researchers leveraging this compound in their synthetic endeavors.
Chemical Identity and Nomenclature
1-Boc-5-methyl-3-piperidinone is a synthetic organic compound featuring a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The piperidine ring is further substituted with a methyl group at the 5-position and a ketone at the 3-position.
While the name 1-Boc-5-methyl-3-piperidinone is used, the more formal and frequently encountered name in chemical literature and supplier catalogs is tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate . This nomenclature highlights the ester nature of the Boc protecting group.
This compound is chiral, owing to the stereocenter at the 5-position (and potentially at the 3-position if enolization is considered, though the ketone is prochiral). It exists as a racemate and as individual enantiomers:
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Racemate: A mixture of (R)- and (S)-enantiomers.
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(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
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(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate |
| Synonyms | 1-Boc-5-methyl-3-piperidinone, N-Boc-3-methyl-5-piperidone |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| CAS Number (Racemate) | 1509382-47-1 |
| CAS Number ((R)-enantiomer) | 1601475-90-4 |
| CAS Number ((S)-enantiomer) | 1601475-89-1 |
Physicochemical Properties
Detailed experimental data for 1-Boc-5-methyl-3-piperidinone is not extensively available in public literature. The following table includes predicted data from computational models, which serve as a useful estimation for experimental planning.
Table 2: Physicochemical Properties
| Property | Value (Predicted) | Notes |
| Boiling Point | 298.8 ± 33.0 °C | At 760 mmHg |
| Density | 1.060 ± 0.06 g/cm³ | |
| pKa | -1.67 ± 0.40 | A measure of the acidity of the conjugate acid. |
Due to the presence of the Boc group, this compound is expected to have good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its solubility in water is predicted to be low.
Synthesis and Purification
A detailed, step-by-step experimental protocol for the synthesis of 1-Boc-5-methyl-3-piperidinone is not readily found in peer-reviewed journals. However, based on established synthetic methodologies for similar piperidinone derivatives, a plausible synthetic route can be proposed. A common strategy involves the preparation of a β-keto ester from an appropriately substituted N-Boc-piperidine carboxylic acid.[1]
Proposed Synthetic Pathway
The synthesis can be envisioned to start from a commercially available or synthetically accessible N-Boc-piperidine carboxylic acid derivative.
Caption: Proposed synthesis of 1-Boc-5-methyl-3-piperidinone.
Illustrative Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific target.
Step 1: Activation of the Carboxylic Acid
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To a solution of N-Boc-5-methyl-piperidine-3-carboxylic acid in dichloromethane (DCM) at 0 °C, add Meldrum's acid followed by 4-dimethylaminopyridine (DMAP).
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Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise and allow the reaction to warm to room temperature and stir overnight.
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Perform an aqueous workup to isolate the activated intermediate.
Step 2: Formation of the β-Keto Ester and Decarboxylation
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Dissolve the crude intermediate from Step 1 in methanol and reflux for several hours to induce methanolysis and subsequent decarboxylation.
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Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, remove the solvent under reduced pressure.
Step 3: Purification
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-5-methyl-3-piperidinone.
Analytical Characterization
Characterization of 1-Boc-5-methyl-3-piperidinone would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methyl group (a doublet), and the protons on the piperidine ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature.
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¹³C NMR would display a signal for the ketone carbonyl, the carbamate carbonyl of the Boc group, and the carbons of the piperidine ring and the methyl and tert-butyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the ketone carbonyl (around 1715 cm⁻¹) and the urethane carbonyl of the Boc group (around 1690 cm⁻¹).
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺.
Applications in Drug Discovery and Organic Synthesis
1-Boc-5-methyl-3-piperidinone is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The piperidinone core allows for a variety of chemical transformations.
Caption: Potential synthetic transformations of the core molecule.
The ketone functionality can undergo reactions such as:
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Reductive amination: To introduce a substituted amino group at the 3-position.
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Wittig-type reactions: To form an exocyclic double bond.
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Aldol and related C-C bond-forming reactions: To build more complex carbon skeletons.
The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine, which can then be further functionalized.
The presence of the methyl group at the 5-position introduces a specific stereochemical and conformational constraint that can be exploited in drug design to influence binding affinity and selectivity for a biological target.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-Boc-5-methyl-3-piperidinone is not widely available. However, based on the safety information for structurally similar compounds like N-Boc-4-piperidone, the following precautions should be observed.[2][3][4]
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3]
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Storage: Store in a tightly sealed container in a cool, dry place.
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Health Hazards: May be harmful if swallowed or inhaled, and may cause skin and eye irritation.[2]
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First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.[3]
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It is imperative to consult the specific MSDS provided by the supplier before handling this chemical.
Conclusion
1-Boc-5-methyl-3-piperidinone, or tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategically placed functional groups and chiral center offer numerous possibilities for the creation of diverse and complex molecular architectures. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its potential for enabling the discovery of new therapeutic agents is clear. As research in this area continues, a more comprehensive understanding of its properties and reactivity will undoubtedly emerge, further solidifying its role in the modern drug discovery landscape.
References
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Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules (Basel, Switzerland), 26(13), 3808. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Gao, F., & Ma, D. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. [Link]
-
TaiChem Taizhou Limited. (n.d.). Home. Retrieved from [Link]
-
ChemBK. (2024, January 2). tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]
-
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-506. [Link]
-
Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). EP-Directory listing-Product Center. Retrieved from [Link]
-
African Rock Art. (n.d.). tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
LookChem. (n.d.). Cas 220223-46-1,Methyl N-Boc-3-Oxopiperidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl N-Boc-piperidine-3-carboxylate: A Key Intermediate for Drug Discovery Programs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate. Retrieved from [Link]
-
NetNames. (n.d.). BirdoTech. Retrieved from [Link]
-
Justia Patents. (n.d.). Naphthalene boronic acids. Retrieved from [Link]
